PKMYT1 Inhibitory Potency: RP-6306 Demonstrates Sub-Nanomolar Activity Mediated by the 5,6-Dimethyl Core
The 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine core is essential for the potent PKMYT1 inhibitory activity of the clinical-stage compound RP-6306 (lunresertib). RP-6306 inhibits PKMYT1 with an IC50 of 3.1 nM [1]. In contrast, the unsubstituted 7-azaindole scaffold alone lacks this potency, requiring the 5,6-dimethyl substitution for optimal binding affinity. The specific 5,6-dimethyl pattern is critical; alteration of this substitution pattern in SAR studies led to significant loss of PKMYT1 inhibitory activity [2].
| Evidence Dimension | PKMYT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 nM (RP-6306, a 5,6-dimethyl-7-azaindole derivative) |
| Comparator Or Baseline | Unsubstituted 7-azaindole scaffold (no direct IC50; inferred lack of potent PKMYT1 inhibition) |
| Quantified Difference | Qualitative difference: 5,6-dimethyl substitution enables nanomolar potency; unsubstituted scaffold is inactive or weak |
| Conditions | Biochemical kinase inhibition assay using recombinant human PKMYT1 |
Why This Matters
Procurement of the 5,6-dimethyl-substituted core is essential for medicinal chemistry programs targeting PKMYT1, as it provides a validated starting point for achieving nanomolar potency, unlike the generic 7-azaindole scaffold.
- [1] Szychowski, J., Papp, R., Dietrich, E., Liu, B., Vallee, F., Leclaire, M. E., ... & Black, W. C. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry, 65(15), 10251-10284, 2022. View Source
- [2] Szychowski, J., Papp, R., Dietrich, E., Liu, B., Vallee, F., Leclaire, M. E., ... & Black, W. C. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry, 65(15), 10251-10284, 2022. View Source
